2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a combination of furan, pyridine, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the furan and pyridine groups: These can be added via nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step often involves the use of thiols and appropriate catalysts.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine group, potentially leading to the formation of dihydro derivatives.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in various biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of the triazole ring, in particular, suggests it may have activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism. Additionally, the compound’s ability to undergo various chemical reactions could be leveraged in drug design to create derivatives with enhanced activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(methyl)phenyl]acetamide
- **2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(ethyl)phenyl]acetamide
- **2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(butyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16(2)17-5-7-19(8-6-17)25-21(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-20-4-3-13-30-20/h3-13,16H,14-15H2,1-2H3,(H,25,29) |
InChI Key |
VIMXBGRPRYCEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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